

Comparative Toxicology of Florylpicoxamid and Fenpicoxamid: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of two picolinamide fungicides,

Florylpicoxamid and Fenpicoxamid. The information is compiled from regulatory agency reports and scientific literature to facilitate a comprehensive understanding of their relative safety and environmental impact.

Executive Summary

Florylpicoxamid and Fenpicoxamid are both broad-spectrum fungicides that act as Quinone inside (Qi) inhibitors, disrupting the mitochondrial electron transport chain in fungi.[1][2] While sharing a common mechanism of action, their toxicological profiles exhibit distinct differences. Florylpicoxamid generally demonstrates low acute toxicity across oral, dermal, and inhalation routes.[3][4] Fenpicoxamid also shows low acute oral and dermal toxicity.[5] Both compounds are noted for their potential risk to aquatic organisms.[6][7] This guide presents a detailed comparison of their toxicological data, experimental methodologies, and a visualization of their shared signaling pathway.

Acute Toxicity

A summary of the acute toxicity data for **Florylpicoxamid** and Fenpicoxamid is presented in Table 1. Both fungicides exhibit low acute toxicity via the oral and dermal routes in rats.

Table 1: Comparative Acute Toxicity of Florylpicoxamid and Fenpicoxamid



Parameter	Florylpicoxamid	Fenpicoxamid	Test Guideline
Acute Oral LD50 (Rat)	> 2000 mg/kg bw[4]	> 2000 mg/kg bw[5]	OECD 401/423
Acute Dermal LD50 (Rat)	> 2000 mg/kg bw[4]	> 5000 mg/kg bw[5]	OECD 402
Acute Inhalation LC50 (Rat)	> 5.48 mg/L[4]	> 0.53 mg/L[5]	OECD 403
Skin Irritation (Rabbit)	Non-irritant[8]	Non-irritating[5]	OECD 404
Eye Irritation (Rabbit)	Slightly irritating[8]	Minimally irritating[5]	OECD 405
Skin Sensitization (Mouse)	Not a sensitizer[8]	Not a dermal sensitizer[5]	OECD 406

Chronic Toxicity

Chronic toxicity studies reveal systemic effects at repeated high doses for both compounds. A consistent effect observed for **Florylpicoxamid** is decreased body weight.[3] For Fenpicoxamid, liver and thyroid changes have been noted in rats.[9] Key chronic toxicity endpoints are summarized in Table 2.

Table 2: Comparative Chronic Toxicity of Florylpicoxamid and Fenpicoxamid



Study Type	Species	Florylpicoxamid (NOAEL)	Fenpicoxamid (NOAEL)	Test Guideline
90-Day Oral Study	Rat	84 mg/kg bw/day[8]	732 mg/kg bw/day	OECD 408
90-Day Oral Study	Dog	150 mg/kg bw/day	939 mg/kg bw/day	OECD 409
1-Year Oral Study	Dog	Not Found	84 mg/kg bw/day	OECD 409
Developmental Toxicity	Rabbit	10 mg/kg bw/day (maternal)[8]	52.8 mg/kg bw/day (maternal)[5]	OECD 414
Carcinogenicity	Rat	Not Likely to be Carcinogenic to Humans[10]	Limited evidence of carcinogenicity[1 1]	OECD 451/453

Ecotoxicology

Both **Florylpicoxamid** and Fenpicoxamid are recognized for their potential toxicity to aquatic organisms.[6][7] Quantitative data for key aquatic species are presented in Table 3.

Table 3: Comparative Aquatic Ecotoxicity of Florylpicoxamid and Fenpicoxamid



Organism	Endpoint	Florylpicoxamid	Fenpicoxamid	Test Guideline
Rainbow Trout (Oncorhynchus mykiss)	96-hr LC₅o	0.01 mg/L[7]	Not Found	OECD 203
Fathead Minnow (Pimephales promelas)	96-hr LC₅o	0.015 mg/L[7]	Not Found	OECD 203
Daphnia magna	48-hr EC₅o	0.059 mg/L[7]	Not Found	OECD 202
Green Algae (Pseudokirchneri ella subcapita)	72-hr EyC₅o	1.4 mg/L[7]	Not Found	OECD 201

Mechanism of Action: Qi Inhibition

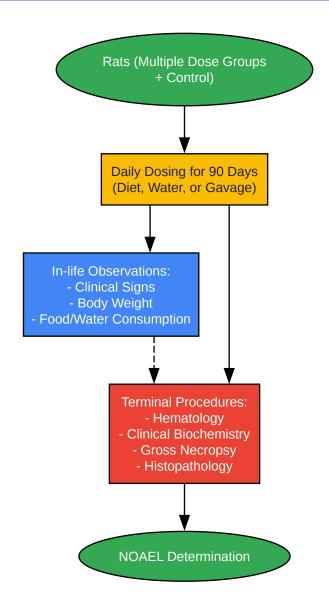
Florylpicoxamid and Fenpicoxamid function by inhibiting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] Specifically, they bind to the Quinone inside (Qi) site, which obstructs the oxidation of ubiquinol and halts the electron transfer process.[12][13] This disruption of cellular respiration ultimately leads to fungal cell death.











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